molecular formula C11H9ClN4S B294133 6-(4-Chlorophenyl)-3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(4-Chlorophenyl)-3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B294133
M. Wt: 264.73 g/mol
InChI Key: KGDHCRCIEPUMKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(4-Chlorophenyl)-3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicine, agriculture, and materials science. This compound has unique properties that make it an attractive candidate for further investigation, such as its high solubility in water and its ability to selectively bind to certain receptors in the body.

Mechanism of Action

The mechanism of action of 6-(4-Chlorophenyl)-3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood, but it is believed to act by selectively binding to certain receptors in the body. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It has also been shown to inhibit the growth of bacteria and fungi by disrupting their cell walls.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-(4-Chlorophenyl)-3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole are complex and varied. This compound has been shown to have antioxidant properties, which may be beneficial in the treatment of certain diseases. It has also been shown to have anti-inflammatory properties, which may be useful in the treatment of conditions such as arthritis. Additionally, this compound has been shown to have anxiolytic and sedative effects, which may be useful in the treatment of anxiety disorders and insomnia.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 6-(4-Chlorophenyl)-3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its high solubility in water, which makes it easy to work with. Additionally, this compound has a relatively low toxicity profile, which makes it safer to handle than some other compounds. However, one limitation of using this compound in lab experiments is its relatively high cost, which may limit its use in certain applications.
List of

Future Directions

1. Investigate the potential use of 6-(4-Chlorophenyl)-3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole as a therapeutic agent for neurological disorders such as Parkinson's disease.
2. Investigate the potential use of this compound as a novel antifungal agent.
3. Investigate the potential use of this compound as a therapeutic agent for inflammatory bowel disease.
4. Investigate the potential use of this compound as a therapeutic agent for autoimmune diseases such as lupus.
5. Investigate the potential use of this compound as a therapeutic agent for viral infections such as HIV and hepatitis C.
6. Investigate the potential use of this compound as a novel material for use in electronic devices.

Synthesis Methods

The synthesis of 6-(4-Chlorophenyl)-3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves several steps, including the condensation of 4-chlorobenzenesulfonylhydrazide with ethyl acetoacetate to form ethyl 2-(4-chlorophenyl)hydrazinecarboxylate. This intermediate is then reacted with thiosemicarbazide to form the desired product. The synthesis of this compound has been optimized by various researchers to improve its yield and purity.

Scientific Research Applications

The potential applications of 6-(4-Chlorophenyl)-3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in scientific research are vast. One of the most promising areas of research is in the field of medicine, where this compound has shown potential as an anticancer agent, an antibacterial agent, and an antifungal agent. This compound has also been investigated for its potential use as a therapeutic agent for neurological disorders such as Alzheimer's disease and epilepsy.

properties

Molecular Formula

C11H9ClN4S

Molecular Weight

264.73 g/mol

IUPAC Name

6-(4-chlorophenyl)-3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C11H9ClN4S/c1-2-9-13-14-11-16(9)15-10(17-11)7-3-5-8(12)6-4-7/h3-6H,2H2,1H3

InChI Key

KGDHCRCIEPUMKA-UHFFFAOYSA-N

SMILES

CCC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)Cl

Canonical SMILES

CCC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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